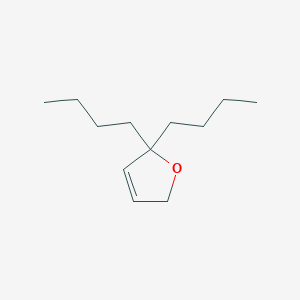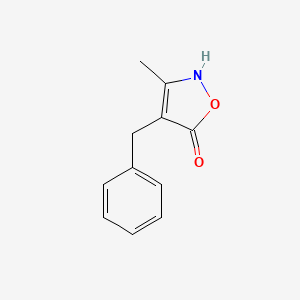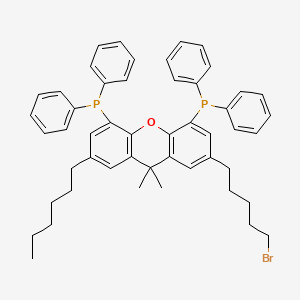![molecular formula C22H16N2OS B12897906 1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one CAS No. 61580-05-0](/img/structure/B12897906.png)
1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone typically involves the reaction of 2-phenylquinazoline-4-thiol with 1-phenyl-2-bromoethanone. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-phenylquinazoline-4-thiol attacks the electrophilic carbon of 1-phenyl-2-bromoethanone, leading to the formation of the desired product.
Analyse Chemischer Reaktionen
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the phenyl or quinazoline moieties can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-phenyl-2-((2-phenylquinazolin-4-yl)thio)ethanone can be compared with other quinazoline derivatives, such as:
2-phenylquinazoline-4-thiol: A precursor in the synthesis of the compound, known for its biological activities.
1-phenyl-2-bromoethanone: Another precursor, used in the synthesis of various organic compounds.
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Eigenschaften
CAS-Nummer |
61580-05-0 |
|---|---|
Molekularformel |
C22H16N2OS |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-phenyl-2-(2-phenylquinazolin-4-yl)sulfanylethanone |
InChI |
InChI=1S/C22H16N2OS/c25-20(16-9-3-1-4-10-16)15-26-22-18-13-7-8-14-19(18)23-21(24-22)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
CSDZZJVWZUKCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)




![2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12897878.png)

![{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12897885.png)



![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)

